Cas no 5328-45-0 (D-glycero-D-manno-Heptonic acid, 2-phenylhydrazide (7CI,8CI))

D-glycero-D-manno-Heptonic acid, 2-phenylhydrazide (7CI,8CI) structure
5328-45-0 structure
Product name:D-glycero-D-manno-Heptonic acid, 2-phenylhydrazide (7CI,8CI)
CAS No:5328-45-0
MF:C13H20N2O7
MW:316.307104110718
CID:385780
PubChem ID:219976

D-glycero-D-manno-Heptonic acid, 2-phenylhydrazide (7CI,8CI) Chemical and Physical Properties

Names and Identifiers

    • D-glycero-D-manno-Heptonic acid, 2-phenylhydrazide (7CI,8CI)
    • D-GLYCERO-D-MANNO-HEPTONIC ACID, 2-PHENYLHYDRAZIDE
    • (3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one
    • D-glycero-D-gulo-heptono-1,4-lactone
    • D-glycero-D-manno-heptonic acid-(N'-phenyl-hydrazide)
    • D-glycero-D-manno-Heptonsaeure-(N'-phenyl-hydrazid)
    • D-Glycero-D-manno-heptonsaeure-phenylhydrazid
    • Einecs 201-929-6
    • NSC 1951
    • NSC205011
    • 6631-62-5
    • 5328-45-0
    • NSC-205011
    • 7599-07-7
    • D-GLYCERO-D-GULO-HEPTONIC ACID, 2-PHENYLHYDRAZIDE
    • NSC56095
    • NSC-405928
    • 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
    • 6631-61-4
    • NSC2564
    • 5395-14-2
    • NSC-56095
    • NSC-56096
    • 2,3,4,5,6,7-hexahydroxy-N'-phenyl-heptanehydrazide
    • NSC-2564
    • NSC 56096
    • NSC1951
    • NSC-1951
    • NSC56096
    • NSC405928
    • NCIOpen2_007608
    • Inchi: InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22)
    • InChI Key: FKWVLNZRINUMNV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O

Computed Properties

  • Exact Mass: 316.12705098g/mol
  • Monoisotopic Mass: 316.12705098g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 163Ų

Experimental Properties

  • Density: 1.575±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Dissolution (38 g/l) (25 º C),

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